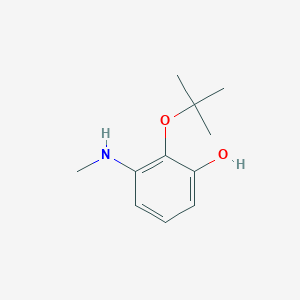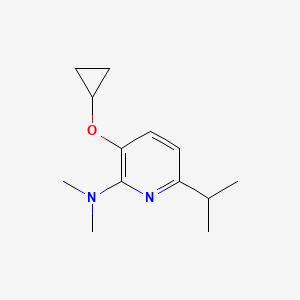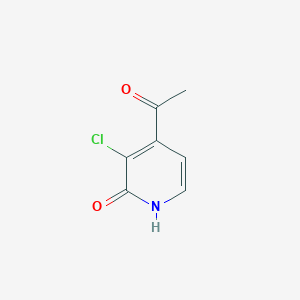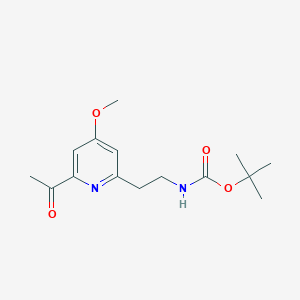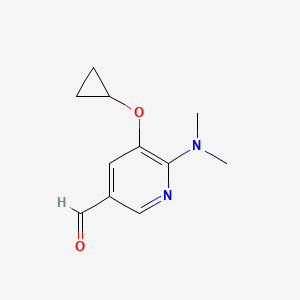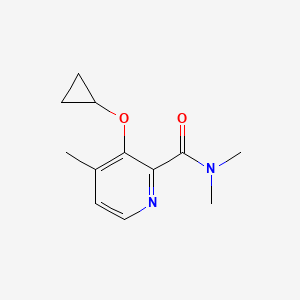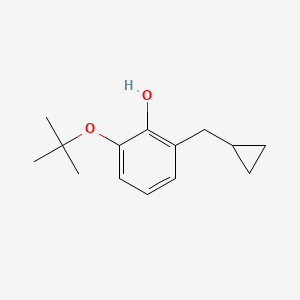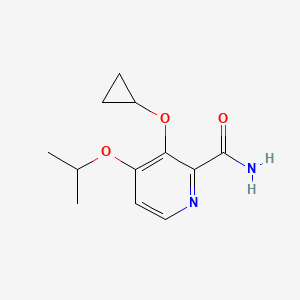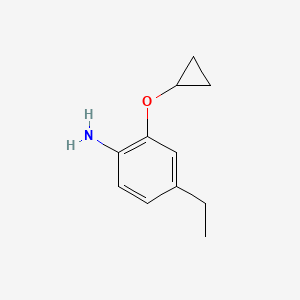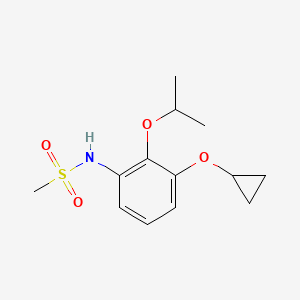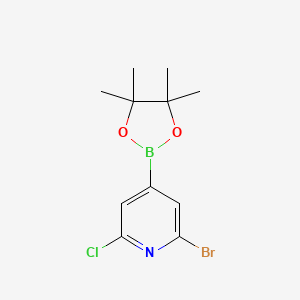
4-Acetyl-5-aminonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-5-aminonicotinaldehyde is a heterocyclic organic compound with the molecular formula C8H8N2O2 It is a derivative of nicotinaldehyde, featuring an acetyl group at the 4-position and an amino group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-5-aminonicotinaldehyde typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aromatic aldehydes react with 2-aminopyridine and malononitrile or methyl/ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production of this compound may involve solvent-free reactions or fusion methods. For instance, the reaction of aryl amines with ethyl cyanoacetate at elevated temperatures (around 150°C) can yield cyanoacetanilide derivatives .
化学反応の分析
Types of Reactions: 4-Acetyl-5-aminonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acid chlorides and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Produces oxides of the original compound.
Reduction: Yields various amine derivatives.
Substitution: Forms imine derivatives and sulfonamides.
科学的研究の応用
4-Acetyl-5-aminonicotinaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in creating novel therapeutic agents.
Industry: Utilized in the production of materials with specific electronic and photochemical properties.
作用機序
The mechanism of action of 4-Acetyl-5-aminonicotinaldehyde involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming stable imine derivatives. The compound’s acetyl and amino groups play crucial roles in its reactivity, enabling it to participate in multiple pathways, including the formation of Schiff bases and other biologically active molecules .
類似化合物との比較
5-Acetyl-4-aminopyrimidines: These compounds share structural similarities and are used in synthesizing pyrimido[4,5-d]pyrimidines.
o-Aminopyrimidine Aldehydes: These are precursors for constructing fused pyrimidines and exhibit similar reactivity patterns.
Uniqueness: 4-Acetyl-5-aminonicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde core, which imparts distinct chemical and biological properties. Its ability to form stable imine derivatives and participate in diverse chemical reactions makes it a valuable compound in various research fields .
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
4-acetyl-5-aminopyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c1-5(12)8-6(4-11)2-10-3-7(8)9/h2-4H,9H2,1H3 |
InChIキー |
CZFWVDFHHSUDBQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=NC=C1C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


